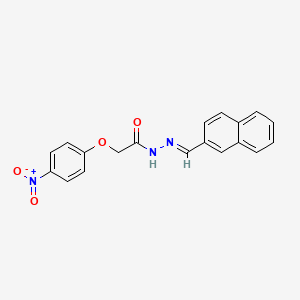

N'-(2-naphthylmethylene)-2-(4-nitrophenoxy)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N'-(2-naphthylmethylene)-2-(4-nitrophenoxy)acetohydrazide and related compounds typically involves condensation reactions. For example, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a similar Schiff base, is synthesized by reacting 6-methoxy-2-naphthohydrazide with 4-fluorobenzaldehyde, indicating the general pathway for synthesizing such compounds through condensation of appropriate hydrazides and aldehydes (Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds tends to be almost planar, with the characteristic C=N double bond in a trans configuration. This planarity and configuration play a crucial role in their chemical behavior and interactions. The crystal structure is often stabilized by hydrogen bonds and π-π interactions, which are essential for understanding their reactivity and potential applications (Yathirajan et al., 2007).

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

A study synthesized hydrazones including derivatives similar to "N'-(2-naphthylmethylene)-2-(4-nitrophenoxy)acetohydrazide" and investigated their third-order nonlinear optical properties using a single beam z-scan technique. The compounds exhibited significant two-photon absorption, indicating potential applications in optical devices such as limiters and switches due to their effective optical power limiting behavior (Naseema et al., 2010).

Antimicrobial Activity

Another research utilized a key intermediate structurally related to the compound of interest for synthesizing novel dithiolane, thiophene, coumarin, 2-pyridone, and other derivatives containing a hydrazide moiety. These compounds were evaluated for antimicrobial activity, showcasing the potential of such molecules in developing new antimicrobial agents (Mahmoud et al., 2017).

Organic Light Emitting Diodes (OLEDs)

Research on organotin compounds derived from Schiff bases related to "N'-(2-naphthylmethylene)-2-(4-nitrophenoxy)acetohydrazide" demonstrated their synthesis, characterization, and photophysical properties. These compounds, due to their planar structure and trigonal bipyramid geometry, exhibited quantum yields and lifetimes indicating potential applications in OLED technology (García-López et al., 2014).

Anticancer Evaluation

A study synthesized benzimidazole derivatives starting from materials related to "N'-(2-naphthylmethylene)-2-(4-nitrophenoxy)acetohydrazide." These compounds underwent in vitro anticancer evaluation, with some showing moderate activity on breast cancer cell lines. This highlights the potential of such derivatives in anticancer drug development (Salahuddin et al., 2014).

Hydroxyl Protecting Group

The compound (2-nitrophenyl)acetyl was reported for its utility in protecting hydroxyl functions, indicating the potential for "N'-(2-naphthylmethylene)-2-(4-nitrophenoxy)acetohydrazide" and its derivatives in synthetic chemistry, especially for the selective protection and deprotection of functional groups (Daragics & Fügedi, 2010).

Eigenschaften

IUPAC Name |

N-[(E)-naphthalen-2-ylmethylideneamino]-2-(4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-19(13-26-18-9-7-17(8-10-18)22(24)25)21-20-12-14-5-6-15-3-1-2-4-16(15)11-14/h1-12H,13H2,(H,21,23)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENNMTOXUDQGBE-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5513247.png)

![3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5513250.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine](/img/structure/B5513262.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5513265.png)

![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)

![2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513272.png)

![2-allyl-9-[2-(phenylsulfonyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513273.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5513296.png)

![ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5513307.png)

![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)